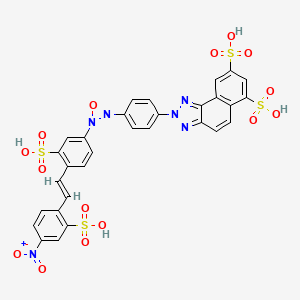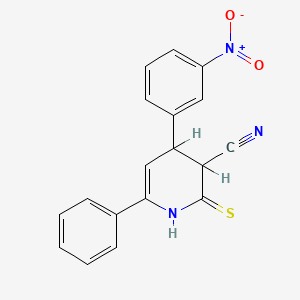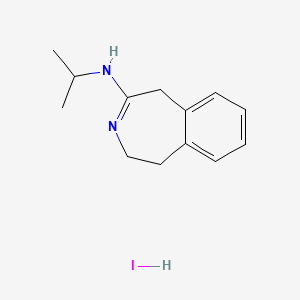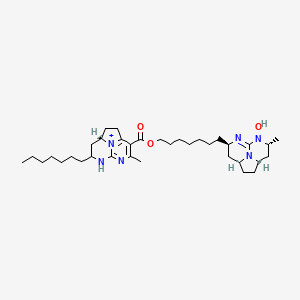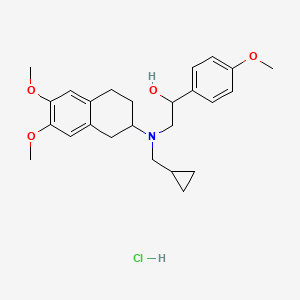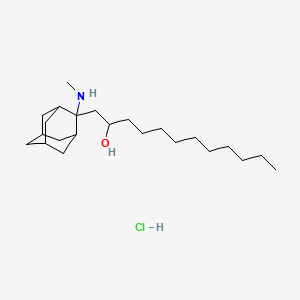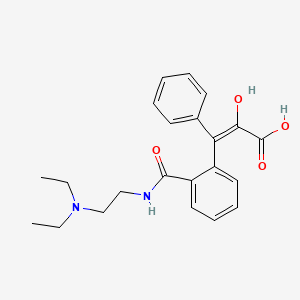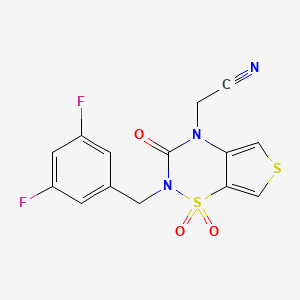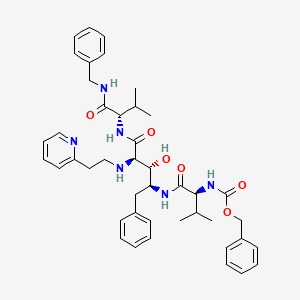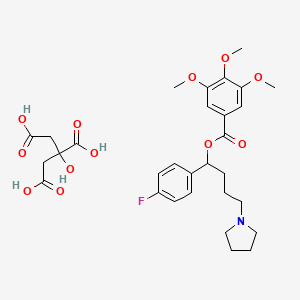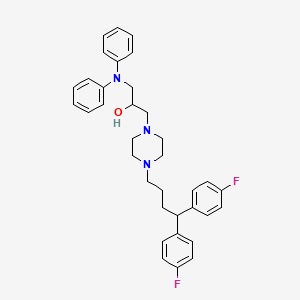
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is a complex organic compound with significant applications in various fields. It is structurally related to fentanyl and acts as a nonnarcotic analgesic by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol involves multiple steps. One common method includes the reaction of 4,4’-difluorobenzophenone with appropriate reagents to form the desired compound. The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: Studied for its effects on serotonin transport and potential therapeutic applications.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to the serotonin transporter and inhibiting the uptake of serotonin into cells. This action increases the availability of serotonin in the synaptic cleft, enhancing its effects on mood and pain perception. The molecular targets and pathways involved include the serotonin transporter and related signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: A precursor in the synthesis of various organic compounds.
N-phenyl-1-Piperazineethanamine: Structurally related and used in similar applications.
Uniqueness
4-(4,4-Bis(4-fluorophenyl)butyl)-alpha-((diphenylamino)methyl)-1-piperazineethanol is unique due to its specific structural features that confer distinct binding properties and biological activities. Its ability to inhibit serotonin uptake distinguishes it from other similar compounds .
Properties
CAS No. |
143760-26-3 |
|---|---|
Molecular Formula |
C35H39F2N3O |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C35H39F2N3O/c36-30-17-13-28(14-18-30)35(29-15-19-31(37)20-16-29)12-7-21-38-22-24-39(25-23-38)26-34(41)27-40(32-8-3-1-4-9-32)33-10-5-2-6-11-33/h1-6,8-11,13-20,34-35,41H,7,12,21-27H2 |
InChI Key |
UFHNVHBLHIJXON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CN(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


